molecular formula C5H5N3O6 B12343084 5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid CAS No. 791006-71-8

5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid

Katalognummer: B12343084
CAS-Nummer: 791006-71-8
Molekulargewicht: 203.11 g/mol
InChI-Schlüssel: SEDWUBYNOPCBAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid is a heterocyclic compound with significant interest in various scientific fields. It is characterized by a pyrimidine ring structure with nitro and carboxylic acid functional groups, making it a versatile molecule for chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid typically involves the nitration of 2,6-dioxohexahydropyrimidine-4-carboxylic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position on the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to produce high-quality this compound .

Analyse Chemischer Reaktionen

Types of Reactions

5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial properties, particularly against Mycobacterium tuberculosis.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit isocitrate lyase, an enzyme crucial for the survival of Mycobacterium tuberculosis. This inhibition disrupts the metabolic pathways of the bacteria, leading to its death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit isocitrate lyase sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

791006-71-8

Molekularformel

C5H5N3O6

Molekulargewicht

203.11 g/mol

IUPAC-Name

5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylic acid

InChI

InChI=1S/C5H5N3O6/c9-3-2(8(13)14)1(4(10)11)6-5(12)7-3/h1-2H,(H,10,11)(H2,6,7,9,12)

InChI-Schlüssel

SEDWUBYNOPCBAL-UHFFFAOYSA-N

Kanonische SMILES

C1(C(NC(=O)NC1=O)C(=O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.